molecular formula C10H5F2NO2 B1295660 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione CAS No. 6954-65-0

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1295660
CAS RN: 6954-65-0
M. Wt: 209.15 g/mol
InChI Key: WQAYULVQTJAUMD-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are characterized by a five-membered ring structure with two carbonyl groups at the 2 and 5 positions and a nitrogen atom at the 1 position. The presence of the difluorophenyl group suggests that this compound may exhibit unique electronic and structural properties due to the electron-withdrawing nature of the fluorine atoms.

Synthesis Analysis

The synthesis of related 1H-pyrrole-2,5-dione derivatives has been explored in various studies. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Although the specific synthesis of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives can be complex, as seen in the study of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which forms orthorhombic crystals and consists of three rigid rings connected by single bonds . The presence of substituents such as difluorophenyl groups would likely influence the molecular conformation and crystal packing of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione.

Chemical Reactions Analysis

1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions. For example, they can react with nucleophilic reagents due to the highly reactive carbonyl group, allowing for the formation of various condensed systems . The difluorophenyl group in 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione could affect its reactivity, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives can be quite diverse. For instance, some derivatives display strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . Additionally, the introduction of electron-withdrawing groups such as difluorophenyl could further impact the photophysical properties. In the context of corrosion inhibition, 1H-pyrrole-2,5-dione derivatives have been shown to be effective inhibitors for carbon steel in hydrochloric acid medium, with their efficiency increasing with concentration . The specific properties of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione would need to be empirically determined, but its structural features suggest it may have promising applications in fields such as fluorescence and corrosion inhibition.

Scientific Research Applications

Corrosion Inhibition

1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione derivatives are investigated as effective organic inhibitors of carbon steel corrosion in acidic environments. Studies demonstrate their efficacy in protecting carbon steel from corrosion in hydrochloric acid medium, highlighting their potential in industrial corrosion prevention applications (Zarrouk et al., 2015).

Organic Electronics

These compounds have significant relevance in the field of organic electronics. Their synthesis and unique properties, like photoluminescence and thermal stability, are explored for potential applications in organic thin film transistors and photovoltaic cells. This research explores their utility in developing more efficient, stable, and environmentally friendly electronic devices (Gendron et al., 2014); (Song et al., 2013).

Polymer Science

In polymer science, derivatives of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione are integral in synthesizing new conjugated polymers. These polymers exhibit unique properties such as enhanced photoluminescence and thermal stability, making them suitable for electronic applications like light-emitting diodes and solar cells (Beyerlein & Tieke, 2000).

Material Synthesis and Properties

The synthesis and characterization of these compounds extend to exploring their solubility and solvent effects, which is crucial in various industrial and research applications. Understanding these properties aids in developing materials with desired characteristics for specific applications (Li et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione , also known as N-(2,4-Difluorophenyl)maleimide N-substituted maleimides, a group to which this compound belongs, have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .

Mode of Action

The exact mode of action of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione It’s known that n-substituted maleimides can interfere with the biosynthesis of chitin and β(1,3)glucan in fungal cells . This interference can disrupt the structural integrity of the fungal cell wall, leading to cell death.

Biochemical Pathways

The biochemical pathways affected by 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione are likely related to the biosynthesis of chitin and β(1,3)glucan in fungal cells Disruption of these pathways can lead to a compromised cell wall and ultimately cell death

Result of Action

The molecular and cellular effects of 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione are likely related to its interference with the biosynthesis of chitin and β(1,3)glucan in fungal cells . This interference can lead to a compromised cell wall and ultimately cell death.

properties

IUPAC Name

1-(2,4-difluorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAYULVQTJAUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290262
Record name 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6954-65-0
Record name 6954-65-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Difluorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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